

# An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-phenylethanone

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-1-phenylethanone

Cat. No.: B106820

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Foreword: This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound **2-(4-Chlorophenyl)-1-phenylethanone**. It delves into its fundamental properties, synthesis, analytical characterization, applications, and safety protocols. The structure is designed to provide a logical and practical flow of information, grounded in established scientific principles and supported by authoritative references.

## Core Compound Identification and Physicochemical Properties

**2-(4-Chlorophenyl)-1-phenylethanone**, also known as 4'-Chlorodeoxybenzoin or p-Chlorobenzyl phenyl ketone, is a diaryl ketone derivative. Its fundamental role in synthetic chemistry, particularly as a precursor for pharmacologically active molecules, makes a thorough understanding of its properties essential for laboratory work. The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 6332-83-8[1][2][3].

## Key Physicochemical Data

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data below has been consolidated from multiple authoritative sources to provide a reliable reference for laboratory applications.

Property	Value	Source(s)
CAS Number	6332-83-8	[1][2][3]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> ClO	[1][3]
Molecular Weight	230.69 g/mol	[2][3]
IUPAC Name	2-(4-chlorophenyl)-1-phenylethanone	[2]
Appearance	White to off-white solid	[3]
Melting Point	138 °C	[1][3]
Boiling Point	351 °C (estimated)	[3]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[1]
Flash Point	192.2 ± 12.1 °C	[1]
XLogP3	3.8	[1][2]

## Strategic Synthesis Methodologies

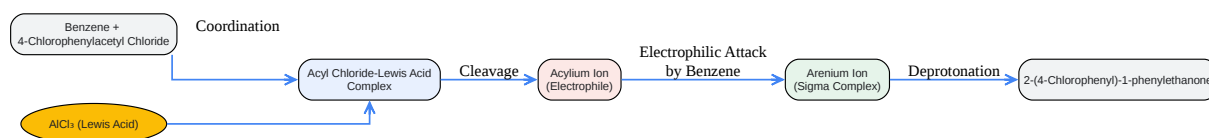
The synthesis of deoxybenzoin structures like **2-(4-Chlorophenyl)-1-phenylethanone** is a cornerstone of organic synthesis. The choice of method depends on factors such as starting material availability, desired yield, and scalability. The Friedel-Crafts acylation is a classic and highly effective method for this purpose.

### Primary Synthesis Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the formation of C-C bonds to an aromatic ring, producing aryl ketones.[4] In this context, benzene can be acylated using 4-chlorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).

**Mechanism Insight:** The role of the Lewis acid (AlCl<sub>3</sub>) is paramount. It coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the nucleophilic  $\pi$ -system of the benzene ring, leading to the formation of the aryl ketone after a

deprotonation step. The reaction is typically run under anhydrous conditions, as water would react with and deactivate the Lewis acid catalyst.



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Caption: Friedel-Crafts Acylation Workflow.

## Detailed Experimental Protocol: Friedel-Crafts Synthesis

This protocol provides a self-validating workflow for the synthesis, purification, and confirmation of the target compound.

Materials:

- Anhydrous Benzene (Solvent and reactant)
- 4-Chlorophenylacetyl chloride (Reactant)
- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>) (Catalyst)
- Dichloromethane (DCM) (Extraction solvent)
- 5% Hydrochloric Acid (HCl), aqueous (Workup)
- Saturated Sodium Bicarbonate (NaHCO<sub>3</sub>) solution (Workup)
- Brine (Saturated NaCl solution) (Workup)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) (Drying agent)
- Silica Gel (for column chromatography)

- Hexane/Ethyl Acetate solvent system (Eluent)

Procedure:

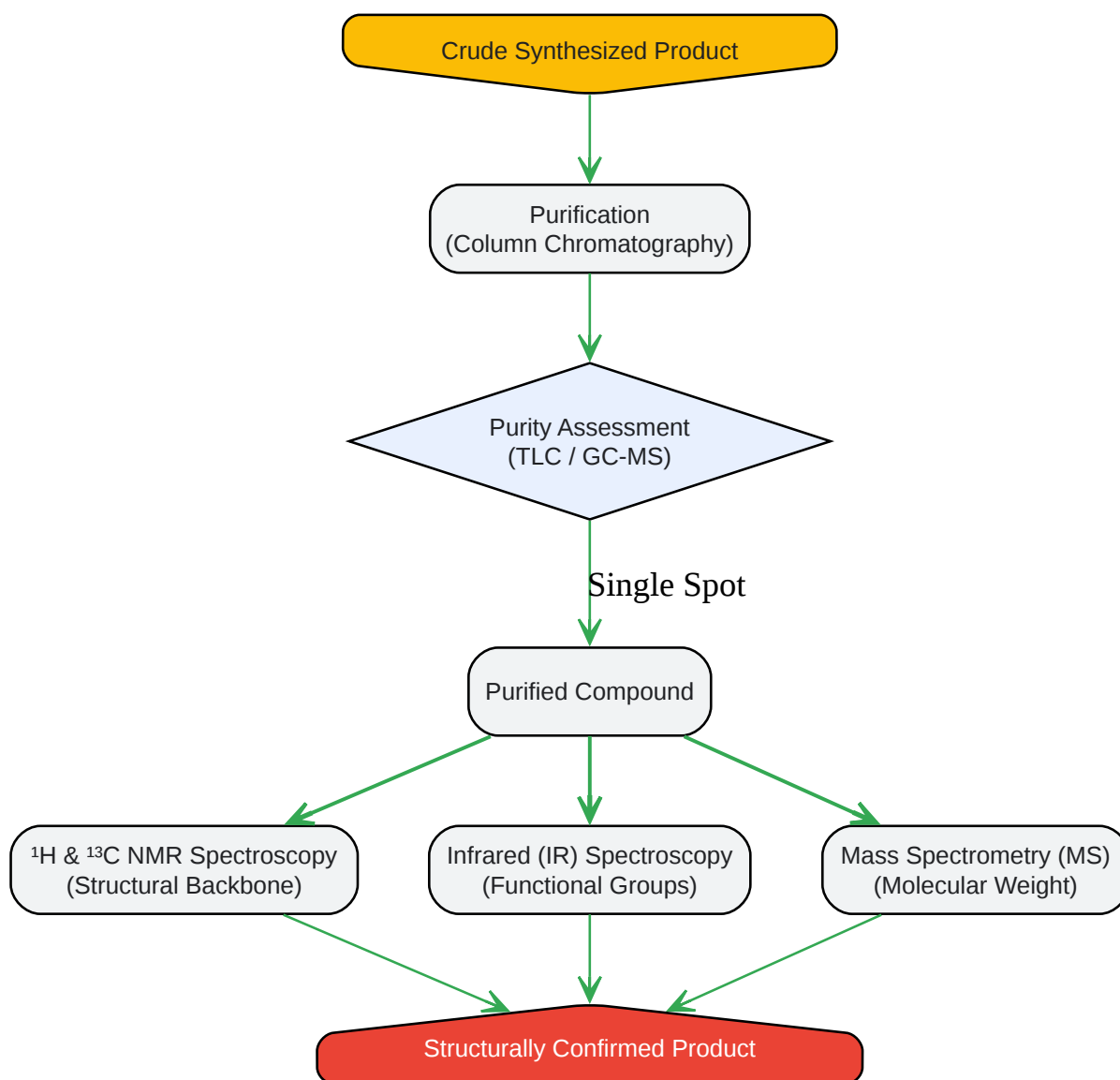
- Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
- Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous benzene to the flask, followed by the portion-wise addition of anhydrous  $\text{AlCl}_3$  at 0-5 °C (ice bath). Stir to form a suspension.
  - Causality: The slow, cooled addition of the catalyst prevents an uncontrolled exothermic reaction. Anhydrous conditions are critical to maintain catalyst activity.[\[5\]](#)
- Reactant Addition: Dissolve 4-chlorophenylacetyl chloride in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred  $\text{AlCl}_3$  suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.
- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice containing concentrated HCl.
  - Causality: This step quenches the reaction, hydrolyzes the aluminum complexes formed with the product ketone, and moves the aluminum salts into the aqueous layer for easy separation.
- Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
- Washing: Wash the combined organic layers sequentially with 5% HCl, water, saturated  $\text{NaHCO}_3$  solution, and finally, brine.
  - Causality: The acid wash removes any remaining basic impurities, the bicarbonate wash removes acidic byproducts, and the brine wash helps to break emulsions and begin the

drying process.

- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid via column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
- **Final Product:** Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent to yield **2-(4-Chlorophenyl)-1-phenylethanone** as a white solid. Dry under vacuum.

## Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a robust, self-validating system where each technique corroborates the findings of the others.



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Caption: Workflow for Analytical Characterization.

## Spectroscopic Signatures

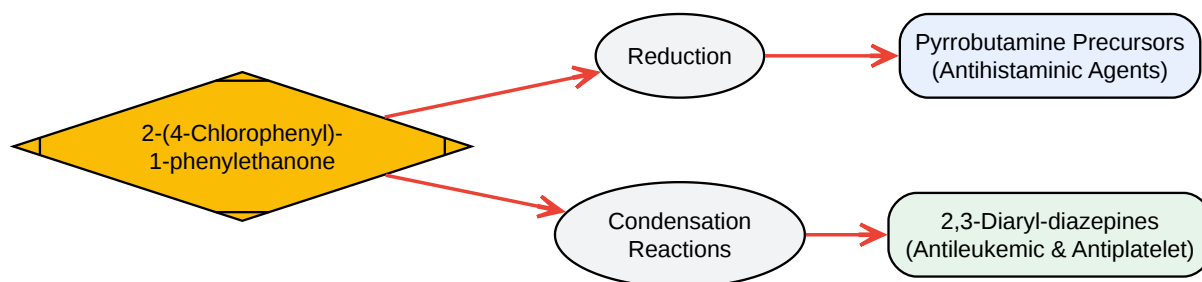
While full spectra are available in databases like SpectraBase, the expected signatures are outlined below for verification purposes.[2]

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

- Aromatic Region ( $\delta$  7.2-8.0 ppm): A series of multiplets corresponding to the nine aromatic protons on the two phenyl rings. The protons on the phenyl ring adjacent to the carbonyl group will typically be shifted further downfield.
- Methylene Protons ( $\delta$  ~4.3 ppm): A characteristic singlet integrating to two protons, corresponding to the  $-\text{CH}_2-$  group situated between the two aromatic rings and the carbonyl group.
- $^{13}\text{C}$  NMR Spectroscopy: Carbon NMR reveals the number and type of carbon environments.
  - Carbonyl Carbon ( $\delta$  ~196 ppm): A signal in the far downfield region, characteristic of a ketone carbonyl carbon.
  - Aromatic Carbons ( $\delta$  125-140 ppm): Multiple signals corresponding to the 12 carbons of the two aromatic rings.
  - Methylene Carbon ( $\delta$  ~45 ppm): A signal in the aliphatic region for the  $-\text{CH}_2-$  carbon.
- Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.[\[2\]](#)
  - C=O Stretch ( $\nu$  ~1685  $\text{cm}^{-1}$ ): A strong, sharp absorption band characteristic of an aryl ketone carbonyl group.
  - Aromatic C-H Stretch ( $\nu$  > 3000  $\text{cm}^{-1}$ ): Weak to medium bands indicating the presence of  $\text{sp}^2$  C-H bonds.
  - C-Cl Stretch ( $\nu$  ~700-800  $\text{cm}^{-1}$ ): A band in the fingerprint region confirming the presence of the chloro-substituent.
- Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.
  - Molecular Ion ( $\text{M}^+$ ): A peak at  $m/z \approx 230$ , corresponding to the molecular weight of the compound. The characteristic isotopic pattern for one chlorine atom ( $\text{M}+2$  peak at ~1/3 the intensity of the  $\text{M}^+$  peak) would be expected, providing definitive evidence of the chlorine atom's presence.

## Applications in Drug Development and Research

**2-(4-Chlorophenyl)-1-phenylethanone** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules.[3] Its utility stems from the versatile reactivity of the ketone functional group and the specific substitution pattern of the aryl rings.



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Caption: Role as a Synthetic Precursor.

Key Applications:

- **Antihistamine Synthesis:** It is a known intermediate in the synthesis of pyrrobutamine, an antihistaminic agent.[3] The synthesis likely involves the reductive amination or another modification of the ketone group.
- **Antileukemic and Antiplatelet Agents:** The compound is used as a reagent in the synthesis of 2,3-diaryl-6,7-dihydro-5H-1,4-diazepines, a class of compounds that have demonstrated potential antileukemic and antiplatelet properties.[3]

## Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[6]

- **Hazard Identification:** While comprehensive toxicological data is not available for this specific compound, it should be handled with care as with all laboratory chemicals.[6]
- **Handling Precautions:**
  - Work in a well-ventilated area, preferably within a chemical fume hood.



- Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[6]
- Avoid the formation and inhalation of dust and aerosols.
- Prevent contact with skin and eyes.[6]
- Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
  - The recommended storage temperature for long-term stability is often 2-8°C.[3]
- First Aid Measures:
  - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]
  - Skin Contact: Immediately wash the affected area with plenty of soap and water.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
  - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

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